

Application of Nampt Degradar-2 in Studying NAD⁺ Dependent Pathways

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Compound of Interest

Compound Name: *Nampt degrader-2*

Cat. No.: *B10831003*

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Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. Its biosynthesis is predominantly regulated by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). Dysregulation of NAMPT and NAD⁺ levels is implicated in various diseases, including cancer, making NAMPT a compelling therapeutic target.^{[1][2]}

Nampt degrader-2 is a potent and fluorescent Proteolysis Targeting Chimera (PROTAC) that offers a powerful tool to investigate NAD⁺ dependent pathways by specifically inducing the degradation of the NAMPT protein.^{[3][4]}

Unlike traditional small molecule inhibitors that only block the enzymatic activity of a target protein, PROTACs like **Nampt degrader-2** eliminate the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.^{[5][6]} This provides a more comprehensive approach to studying the roles of NAMPT in cellular processes. **Nampt degrader-2** functions by forming a ternary complex between NAMPT and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NAMPT.^{[3][7]} This targeted degradation results in a significant reduction of intracellular NAD⁺ levels, which in turn impacts the activity of NAD⁺-dependent enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), ultimately leading to potent anti-tumor effects.^{[3][5]}

These application notes provide detailed protocols for utilizing **Nampt degrader-2** to study NAMPT degradation, its impact on cellular NAD⁺ levels, and the subsequent effects on cancer

cell viability and related signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for **Nampt degrader-2** and related compounds, providing a reference for expected experimental outcomes.

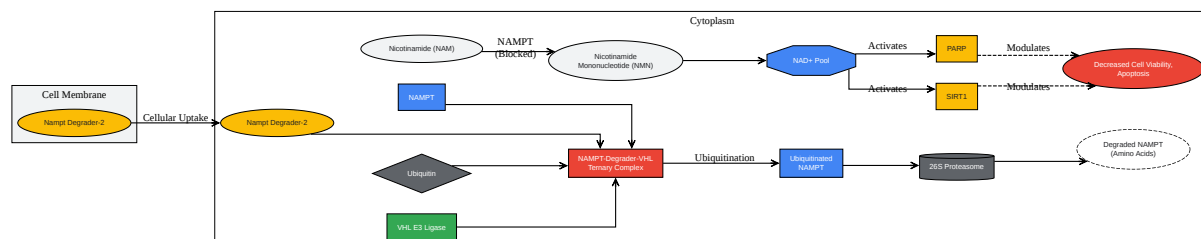
Table 1: In Vitro Activity of **Nampt Degrader-2**

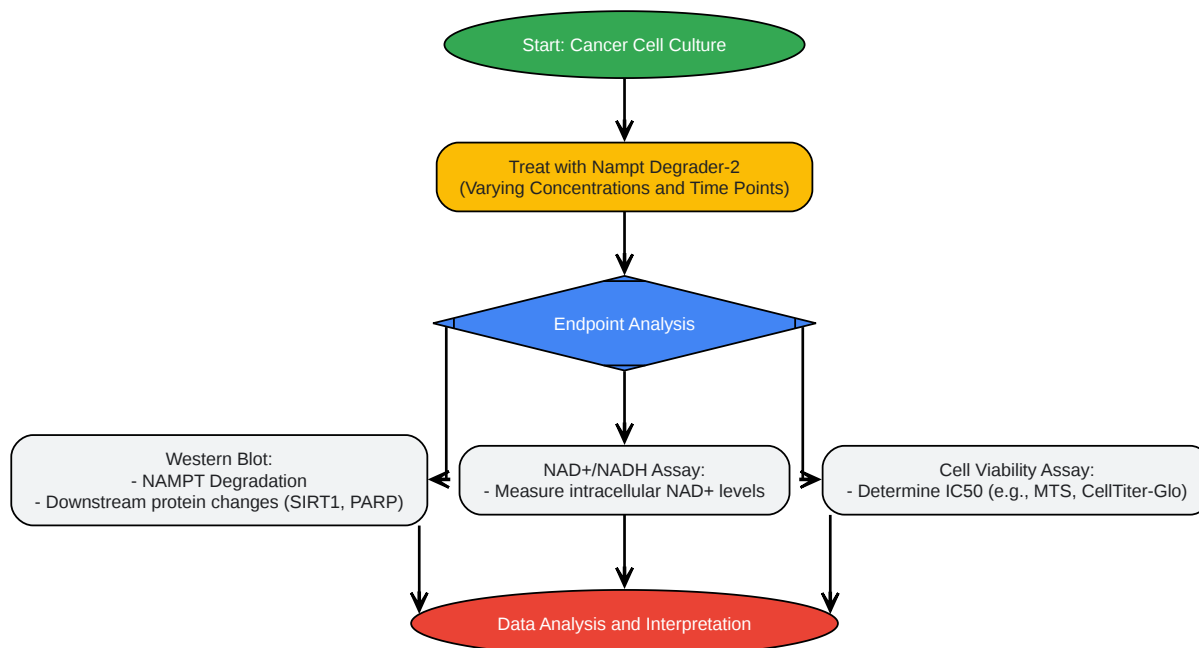
Parameter	Cell Line	Value	Reference
IC50 (NAMPT Degradation)	-	41.9 nM	[3][4]
DC50 (NAMPT Degradation)	A2780	8.4 nM	[3]
IC50 (Anti-proliferative)	A2780	12.1 nM	[3]

Table 2: In Vivo Activity of **Nampt Degrader-2**

Parameter	Animal Model	Dosing	Outcome	Reference
Tumor Growth Inhibition	A2780 Xenograft	10-30 mg/kg, i.p., daily for 14 days	Dose-dependent anti-tumor effects and decreased NAMPT levels in tumors.	[3]

Signaling Pathways and Experimental Workflows





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References

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